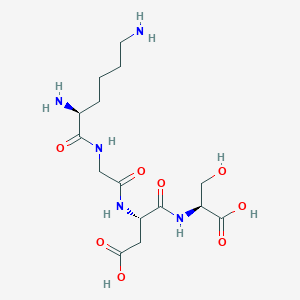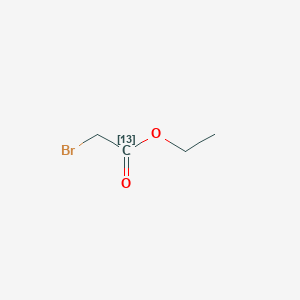
Biphenyl-3,4'-dicarboxylic acid
Übersicht
Beschreibung
Biphenyl-3,4'-dicarboxylic acid is a compound that has not been directly studied in the provided papers. However, related biphenyl dicarboxylic acids and their derivatives have been explored for various applications, including the synthesis of metal-organic frameworks (MOFs), anti-inflammatory activities, and the formation of complexes with metal ions . These studies provide insights into the potential chemical behavior and applications of biphenyl-3,4'-dicarboxylic acid by analogy.
Synthesis Analysis
The synthesis of related biphenyl dicarboxylic acids and their derivatives involves various methods, including hydrothermal self-assembly, reactions with aryl aldehydes, and Sommelet reactions followed by oxidation . For instance, biphenyl-2,4,4'-tricarboxylic acid was used as a building block for the synthesis of nine new coordination compounds through hydrothermal self-assembly . Similarly, biphenyl-4-carboxylic acid hydrazide was converted to aryl hydrazones and then to amides, demonstrating a multi-step synthetic route . These methods could potentially be adapted for the synthesis of biphenyl-3,4'-dicarboxylic acid.
Molecular Structure Analysis
The molecular structure of biphenyl dicarboxylic acids is characterized by the presence of two phenyl rings connected by a single bond, with carboxylic acid groups attached to the phenyl rings. The dihedral angle between the phenyl rings can influence the compound's properties, as seen in biphenyl-3-carboxylic acid, where the angle was measured at different temperatures . The molecular structure plays a crucial role in the compound's ability to form hydrogen bonds and participate in the construction of complex networks .
Chemical Reactions Analysis
Biphenyl dicarboxylic acids can undergo various chemical reactions, including the formation of hydrogen bonds, coordination with metal ions, and interactions with other organic ligands . These reactions lead to the formation of diverse structures such as MOFs, coordination polymers, and cocrystals. The reactivity of the carboxylic acid groups is essential for these transformations, suggesting that biphenyl-3,4'-dicarboxylic acid would also be capable of engaging in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl dicarboxylic acids are influenced by their molecular structure and the nature of their interactions with other molecules. For example, the liquid crystalline behavior of biphenyl-4-carboxylic acid has been studied theoretically, and its interaction energies were evaluated to explain molecular ordering and transition temperatures . The hydrogen bonding patterns and the formation of supramolecular networks are also significant factors affecting the properties of these compounds . These studies provide a foundation for understanding the potential properties of biphenyl-3,4'-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Biphenyl-3,4'-dicarboxylic acid has been synthesized from various raw materials, employing methods such as oxidation, reduction, and diazotization-coupling reaction. These synthesis processes have been optimized to achieve high yields and purity, which are crucial for subsequent applications in scientific research (Liu Zhi-xiong, 2008).
Application in Liquid Crystal Polymer Materials
- The compound has potential applications in the field of liquid crystals polymer materials. This is due to its ability to form structured, crystalline phases, which are essential in the development of advanced materials with specific optical and electronic properties (Xie Ji-zhong, 2008).
Coordination Polymers and Luminescent Properties
- Biphenyl-3,4'-dicarboxylic acid serves as a building block for the synthesis of coordination polymers, which have been explored for their luminescent properties. These properties make them potential candidates for applications in sensing, imaging, and display technologies (Wei Huang et al., 2016).
Crystallographic and Molecular Studies
- The compound's structure has been extensively studied using crystallography and molecular modeling techniques. Understanding its molecular and crystal structure is vital for applications in materials science and molecular engineering (S. Jakobsen et al., 2010).
Pharmaceutical and Biomedical Research
- Biphenyl-based compounds, including biphenyl-3,4'-dicarboxylic acid derivatives, are of clinical importance for the treatment of various conditions such as hypertension and inflammation. These compounds are also under development for additional pharmaceutical uses, highlighting their significance in medical research (Huey Chong Kwong et al., 2017).
Gas Sorption and Proton Conductivity
- The compound has been used in creating frameworks that exhibit gas sorption capabilities, making them useful in environmental applications such as gas storage and separation. Additionally, some frameworks show proton conductivity, which is valuable in the development of fuel cells and sensors (Li‐juan Zhou et al., 2016).
Safety And Hazards
Biphenyl-3,4’-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIVQLTSZFJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468424 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3,4'-dicarboxylic acid | |
CAS RN |
92152-01-7 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
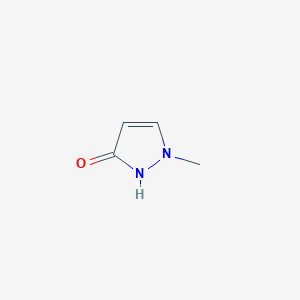
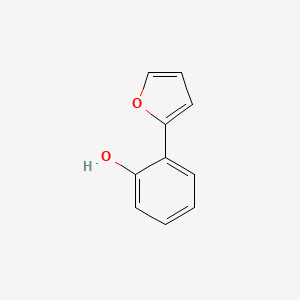
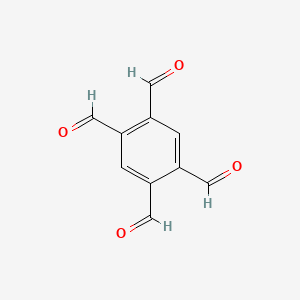


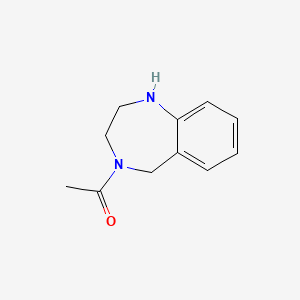
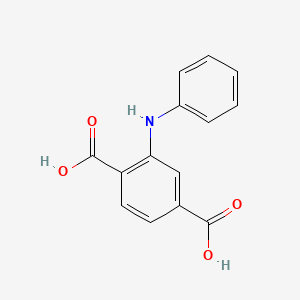
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)
